N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20FN5O4S/c1-23-15-8-14 (2-3-16 (15)28-18 (23)25)29 (26,27)22-9-12-4-6-24 (7-5-12)17-20-10-13 (19)11-21-17/h2-3,8,10-12,22H,4-7,9H2,1H3. This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 421.45. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the jak2 protein . Jak2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, resulting in cell proliferation, survival, and differentiation .
Mode of Action
Compounds with similar structures have been found to inhibit jak2, thereby preventing the activation of downstream signaling pathways . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth .
Biochemical Pathways
The compound is likely to affect the Jak-STAT signaling pathway, given its potential inhibition of Jak2 . The Jak-STAT pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be a decrease in cell proliferation and survival, particularly in cells that are dependent on Jak2 signaling for growth . This could potentially make the compound useful in the treatment of diseases characterized by abnormal cell growth, such as certain types of cancer .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c21-17-13-22-20(23-14-17)25-10-8-15(9-11-25)12-24-28(26,27)19-7-3-5-16-4-1-2-6-18(16)19/h1-7,13-15,24H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFUHCQISGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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